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Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-3,6-
difluorobenzoate (CAS No. 1184204-30-5), a fluorinated aniline derivative of increasing
interest in medicinal chemistry and materials science. This document delves into the core
physicochemical properties, spectral characteristics, synthesis, and potential applications of
this compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Role of Fluorine in
Molecular Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal
chemistry.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and
the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's
lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Difluoroaniline
derivatives, such as Methyl 2-amino-3,6-difluorobenzoate, are valuable building blocks for
creating novel therapeutics and advanced materials.[2] This guide serves as a technical
resource for professionals seeking to leverage the properties of this specific fluorinated
intermediate.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1421358?utm_src=pdf-interest
https://www.benchchem.com/product/b1421358?utm_src=pdf-body
https://www.benchchem.com/product/b1421358?utm_src=pdf-body
https://www.nbinno.com/?news/QKH-24-difluoroaniline-properties-uses-and-safety
https://www.nbinno.com/?news/QKH-24-difluoroaniline-properties-uses-and-safety
https://www.benchchem.com/product/b1421358?utm_src=pdf-body
https://www.chemscene.com/84832-02-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Physicochemical
Properties

Methyl 2-amino-3,6-difluorobenzoate is a polysubstituted benzene ring with an amino group,
a methyl ester, and two fluorine atoms. The strategic placement of these functional groups
dictates its reactivity and physical characteristics.

Molecular Structure Diagram:
Caption: Molecular structure of Methyl 2-amino-3,6-difluorobenzoate.

Table 1: Physicochemical Properties of Methyl 2-amino-3,6-difluorobenzoate

Property Value Source

CAS Number 1184204-30-5 [3]

Molecular Formula CsH7F2NO2 [3]

Molecular Weight 187.14 g/mol [3]

Boiling Point 263.7 £ 40.0 °C (Predicted) [3]

Density 1.355 + 0.06 g/cm? (Predicted) [3]

pKa -0.21 + 0.10 (Predicted) [4]

Physical Form Solid (Predicted) inferred from related

compounds
Storage Temperature 2-8°C [4]

Note: Most physical properties for this specific compound are predicted and have not been
experimentally verified in publicly available literature. These values should be used as
estimates.

Synthesis of Methyl 2-amino-3,6-difluorobenzoate

A plausible synthetic route to Methyl 2-amino-3,6-difluorobenzoate involves the esterification
of the corresponding carboxylic acid, 2-amino-3,6-difluorobenzoic acid. This precursor can be
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synthesized through multi-step organic reactions.

Synthesis Workflow Diagram:

Step 1: Synthesis of Precursor Acid

Starting Materials
(e.g., Difluoroaniline derivative)

Multi-step synthesis
(e.g., lithiation, carboxylation)

[Z-Amino-3,6-difluorobenzoic Aci(D Methanol (CHsOH)

Pure Product

Fischer Esterification

Methyl 2-amino-3,6-difluorobenzoate

Step 3: Purification

Aqueous Workup &
Extraction

Chromatography or
Recrystallization

Step 2: Esterification

Acid Catalyst (e.g., H2SO4)
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Caption: Proposed workflow for the synthesis of Methyl 2-amino-3,6-difluorobenzoate.

Experimental Protocol: Esterification of 2-amino-3,6-
difluorobenzoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods for
aminobenzoic acids.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol (acting as both
solvent and reactant).

o Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of
concentrated sulfuric acid.

o Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

e Quenching and Neutralization: After completion, cool the mixture to room temperature and
carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a
saturated sodium bicarbonate solution until effervescence ceases.

o Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl
acetate.

e Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure to yield the crude product.

 Purification: Purify the crude ester by column chromatography or recrystallization to obtain
the final product.

Spectral Data (Predicted)

Due to a lack of publicly available experimental spectra for Methyl 2-amino-3,6-
difluorobenzoate, the following data is based on predictive models and analysis of similar
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structures.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
amine protons, and the methyl ester protons.

Table 2: Predicted *H NMR Chemical Shifts

Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, Hz)
Aromatic-H 6.8-7.5 Multiplet
Amine-NH:z 45-55 Broad Singlet
Methyl-CHs ~3.9 Singlet

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be influenced
by the fluorine atoms.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the
carbonyl carbon of the ester, and the methyl carbon. The carbon signals will also exhibit
splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted 3C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (8, ppm)
Aromatic C-F 150 - 165 (Doublet)

Aromatic C-NH:z 140 - 150

Aromatic C-H 110- 125

Aromatic C-COOCHs 115- 125

Carbonyl C=0 165 - 170

Methyl CHs 50 - 55

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine, ester, and aromatic
functionalities.

Table 4: Predicted IR Absorption Bands

Functional Group Wavenumber (cm~12) Description

Two bands, symmetric &

N-H Stretch 3300 - 3500 _
asymmetric

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=0 Stretch (Ester) 1700 - 1730 Strong absorption
C=C Stretch (Aromatic) 1500 - 1600

C-N Stretch 1250 - 1350

C-F Stretch 1100 - 1300 Strong absorption

Mass Spectrometry (Predicted)

In mass spectrometry, Methyl 2-amino-3,6-difluorobenzoate is expected to show a molecular
ion peak [M]* corresponding to its molecular weight. Common fragmentation patterns for amino
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benzoates include the loss of the methoxy group (-OCHs) or the entire ester group (-COOCH:s).

Reactivity and Potential Applications

The reactivity of Methyl 2-amino-3,6-difluorobenzoate is governed by its functional groups.
The amino group can undergo acylation, alkylation, and diazotization, making it a versatile
handle for further chemical modifications. The aromatic ring is activated towards electrophilic
substitution, although the positions of substitution are directed by the existing groups.

Given its structure, this compound is a promising intermediate in several areas:

o Pharmaceutical Synthesis: As a building block for the synthesis of complex, biologically
active molecules. The difluoroaniline moiety is found in various developmental drugs.[1]

o Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[1]

o Materials Science: As a monomer or precursor for the synthesis of specialty polymers and
dyes.

Safety and Handling

While specific toxicological data for Methyl 2-amino-3,6-difluorobenzoate is not available, it
should be handled with care, assuming it has a toxicological profile similar to other substituted
anilines.

General Safety Precautions:

e Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
coat.

» Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.[4]

o Toxicity: Substituted anilines can be toxic if ingested, inhaled, or absorbed through the skin.
[5] Acute exposure may lead to methemoglobinemia, a condition that reduces the oxygen-
carrying capacity of the blood.[5] Chronic exposure may affect the hematopoietic system and
kidneys.[5]
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Conclusion

Methyl 2-amino-3,6-difluorobenzoate is a valuable, fluorinated building block with significant
potential in drug discovery and materials science. While a comprehensive set of experimental
data for this specific compound is not yet publicly available, this guide provides a solid
foundation of its predicted properties, a plausible synthetic route, and key safety considerations
based on the chemistry of analogous compounds. As research in fluorinated molecules
continues to expand, the utility of intermediates like Methyl 2-amino-3,6-difluorobenzoate is
expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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